![molecular formula C23H24N6O4 B2613070 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1049456-22-5](/img/structure/B2613070.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
The scientific exploration of this compound encompasses its synthesis and investigation for various biological activities. Novel derivatives, including 1,2,4-triazole and benzodifuran compounds, have been synthesized for their potential antimicrobial, anti-inflammatory, and analgesic properties. For instance, the synthesis of specific derivatives has shown significant antimicrobial activities against various test microorganisms, highlighting the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007; Abu‐Hashem et al., 2020).
Neuropharmacological Potential
Research into the neuropharmacological potential of similar compounds, focusing on derivatives that interact with serotonin receptors, suggests the relevance of these substances in developing new treatments for neurological and psychiatric disorders. Derivatives have been shown to possess antagonistic properties on 5-HT1A receptors, indicating potential applications in treating conditions like depression and anxiety (Mokrosz et al., 1994).
Anti-Inflammatory and Analgesic Effects
Compounds derived from the synthesis processes involving this chemical structure have exhibited significant anti-inflammatory and analgesic effects, showcasing the potential for therapeutic applications in managing pain and inflammation. The selectivity of some derivatives for COX-2 inhibition, coupled with analgesic and anti-inflammatory activities, suggests their utility in developing safer and more effective anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antiviral and Antimicrobial Exploration
The synthesis and evaluation of novel derivatives have extended into the realm of antiviral and antimicrobial research, with some compounds demonstrating promising activities against specific viral infections and microbial strains. This aspect of research underscores the compound's versatility and its derivatives in contributing to the development of new antiviral and antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-31-19-6-4-18(5-7-19)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(30)9-3-17-2-8-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3/b9-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWONQBEQAGPHL-OQFOIZHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)



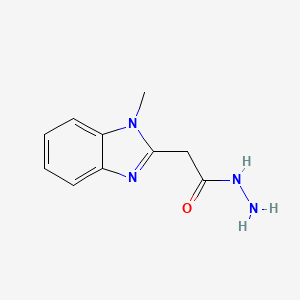
![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
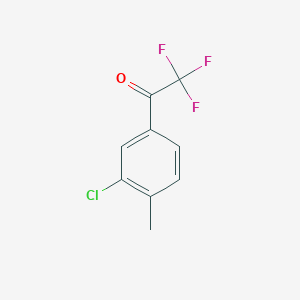
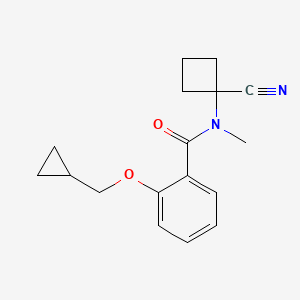
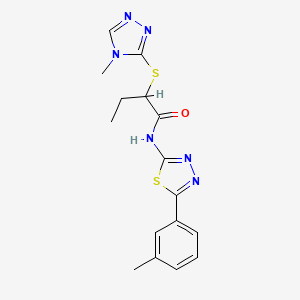

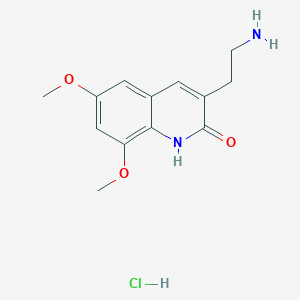
![4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2613010.png)